molecular formula C14H12INO4 B3648542 [3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol

[3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol

Cat. No.: B3648542
M. Wt: 385.15 g/mol
InChI Key: DXFPFFWXINFTTK-UHFFFAOYSA-N
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Description

[3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of iodine, nitro, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol typically involves multiple steps, starting with the iodination of a phenyl ring followed by the introduction of a nitrophenyl methoxy group. Common reagents used in these reactions include iodine, nitric acid, and methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reagents are mixed in reactors under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.

    Substitution: The presence of iodine makes the compound susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biochemical pathways.

Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism by which [3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to certain proteins or enzymes. The iodine atom can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 3-Iodo-4-methylaniline
  • 4-Iodo-3-nitrophenol
  • 4-Nitro-3-iodophenol

Comparison: Compared to similar compounds, [3-Iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFPFFWXINFTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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